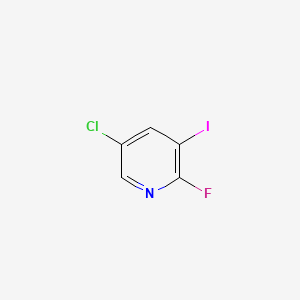

5-Chloro-2-fluoro-3-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCAFZNEDOLLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660550 | |

| Record name | 5-Chloro-2-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-31-2 | |

| Record name | 5-Chloro-2-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluoro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyridines are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The specific substitution pattern of 5-Chloro-2-fluoro-3-iodopyridine, featuring three distinct halogen atoms on the pyridine ring, offers a versatile platform for further chemical modifications. The presence of chloro, fluoro, and iodo substituents at strategic positions allows for selective functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange reactions. This trifunctional scaffold is therefore highly valuable for the construction of complex molecular architectures and the exploration of novel chemical space in drug development programs.

Proposed Synthetic Pathway

The most plausible and efficient synthetic route to this compound commences with the commercially available starting material, 5-chloro-2-fluoropyridine. The key transformation involves the regioselective introduction of an iodine atom at the 3-position. This is best achieved through a directed ortho-metalation (DoM) strategy, followed by quenching with an iodine electrophile. The fluorine atom at the 2-position is a well-established ortho-directing group for lithiation, facilitating the deprotonation at the adjacent C-3 position.

The proposed two-step synthetic sequence is as follows:

-

Directed ortho-Lithiation: Treatment of 5-chloro-2-fluoropyridine with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature will selectively remove the proton at the 3-position, forming a lithiated intermediate.

-

Iodination: The resulting organolithium species is then quenched with an iodine source, typically molecular iodine (I₂), to afford the desired this compound.

This strategy is supported by literature precedents on the ortho-lithiation of 2-halopyridines.

Visualization of the Synthetic Pathway

The logical flow of the proposed synthesis is depicted in the following diagram:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of this compound. These are based on general procedures for directed ortho-metalation and iodination reactions of aromatic compounds.

Synthesis of 3-Lithio-5-chloro-2-fluoropyridine (Intermediate)

Materials:

-

5-Chloro-2-fluoropyridine

-

Diisopropylamine, anhydrous

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add freshly distilled diisopropylamine to the cooled THF.

-

Slowly add n-butyllithium (n-BuLi) solution dropwise to the stirred solution of diisopropylamine in THF, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

In a separate flame-dried flask, dissolve 5-chloro-2-fluoropyridine in anhydrous THF.

-

Slowly add the solution of 5-chloro-2-fluoropyridine to the freshly prepared LDA solution at -78 °C via a cannula.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the 3-lithio-5-chloro-2-fluoropyridine intermediate is expected.

Synthesis of this compound (Final Product)

Materials:

-

Solution of 3-Lithio-5-chloro-2-fluoropyridine in THF (from the previous step)

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Prepare a solution of iodine (I₂) in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.

-

Slowly add the iodine solution to the cold (-78 °C) solution of 3-lithio-5-chloro-2-fluoropyridine via a cannula.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted iodine.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

While specific experimental data for the synthesis of this compound is not available in the public domain, the following tables provide a template for the expected quantitative data that should be collected and organized during the synthesis and characterization of the target compound.

Table 1: Reagent Quantities and Reaction Conditions

| Step | Reagent | Molar Equiv. | Amount (mmol) | Volume/Mass | Reaction Temp. (°C) | Reaction Time (h) |

| Lithiation | 5-Chloro-2-fluoropyridine | 1.0 | -78 | 1-2 | ||

| Diisopropylamine | 1.1 | -78 | - | |||

| n-Butyllithium | 1.1 | -78 | - | |||

| Iodination | Iodine (I₂) | 1.2 | -78 to rt | 1-2 |

Table 2: Expected Product Characterization Data

| Property | Expected Value |

| Molecular Formula | C₅H₂ClFIN |

| Molecular Weight | 257.43 g/mol |

| Appearance | Off-white to yellow solid or oil |

| Yield (%) | To be determined experimentally |

| Purity (%) | >95% (as determined by HPLC/GC and/or NMR) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Aromatic protons |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): Single fluorine resonance |

| Mass Spectrometry (ESI) | m/z [M+H]⁺: 257.9 |

Conclusion

This technical guide outlines a feasible and scientifically sound synthetic route for the preparation of this compound. The proposed directed ortho-metalation followed by iodination of 5-chloro-2-fluoropyridine represents a robust strategy for accessing this valuable trifunctionalized pyridine building block. The detailed, albeit hypothetical, experimental protocols and data presentation templates provided herein are intended to guide researchers in the successful synthesis and characterization of this compound. The availability of this compound will undoubtedly facilitate the development of novel and diverse molecular entities for applications in drug discovery and materials science. It is recommended that small-scale pilot reactions are conducted to optimize the reaction conditions for yield and purity before scaling up the synthesis.

Technical Guide: 5-Chloro-2-fluoro-3-iodopyridine (CAS No. 884495-31-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-fluoro-3-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, and outlines its role as a versatile synthetic building block.

Core Chemical and Physical Properties

This compound is a solid at room temperature, valued for its unique substitution pattern that offers multiple reactive sites for synthetic transformations.[1][2] Its stability under specified storage conditions ensures its viability for a range of laboratory applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 884495-31-2 | [1] |

| Molecular Formula | C₅H₂ClFIN | [1] |

| Molecular Weight | 257.43 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥98% | [1] |

| Boiling Point | 252.1 ± 35.0 °C at 760 mmHg | [2] |

| Storage Conditions | 4°C, protect from light | [1][2] |

Synthetic Utility and Applications

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The distinct electronic environments of the chloro, fluoro, and iodo substituents allow for selective functionalization, making it a valuable scaffold in drug design.

The workflow for utilizing such a building block in drug discovery typically follows a logical progression from the initial coupling reaction to the synthesis of a final, biologically active compound.

References

physical and chemical properties of 5-Chloro-2-fluoro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 5-Chloro-2-fluoro-3-iodopyridine, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic heterocycle. Its structure features a pyridine ring substituted with chlorine, fluorine, and iodine atoms, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 884495-31-2 | [1][2] |

| Molecular Formula | C₅H₂ClFIN | [2][3][4] |

| Molecular Weight | 257.43 g/mol | [4] |

| Physical Form | Solid | [3] |

| Boiling Point | 252.1 ± 35.0 °C at 760 mmHg | [3] |

| Storage Temperature | 4°C, protect from light | [3] |

| Purity | ≥98% | [3] |

Note: Data for melting point, density, and solubility were not available in the searched literature.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While full spectral data is often proprietary, several chemical suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[5][6]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be influenced by the electronegativity and position of the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.[1][7]

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-Cl, C-F, C-I, and C-N bonds, as well as the aromatic C-H and C=C stretching and bending vibrations of the pyridine ring.[5]

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of halogen atoms or other parts of the molecule.[5][8]

Synthesis and Reactivity

Halogenated pyridines are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

3.1. Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, the synthesis of structurally related compounds suggests potential synthetic routes. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been achieved through "halogen dance" reactions, which involve the migration of a halogen atom on an aromatic ring.[9] Another relevant approach could be adapted from the synthesis of 5-chloro-2,3-difluoropyridine, which involves a multi-step process starting from 2-aminopyridine.[10][11]

A potential synthetic workflow could involve the sequential introduction of the halogen substituents onto a pyridine precursor. The specific order and reagents would be critical to control the regioselectivity of the reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, CasNo.884495-31-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. This compound | 884495-31-2 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound(884495-31-2) 1H NMR [m.chemicalbook.com]

- 6. 884495-31-2|this compound|BLD Pharm [bldpharm.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 11. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Chloro-2-fluoro-3-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the halogenated pyridine derivative, 5-Chloro-2-fluoro-3-iodopyridine. Due to the limited availability of published spectroscopic data for this specific isomer, this report also includes information on closely related isomers to provide a valuable comparative reference. The document details standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of such compounds in a research and drug development context.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound | CDCl₃ | Predicted ~8.1 | d | ~2 | H-6 |

| Predicted ~7.9 | d | ~2 | H-4 | ||

| 2-Chloro-3-fluoro-5-iodopyridine | CDCl₃ | 8.25 | d | 2.0 | H-6 |

| 7.95 | dd | 8.0, 2.0 | H-4 |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | CDCl₃ | Predicted ~160 (d, J≈240 Hz, C-F) |

| Predicted ~150 (d, J≈15 Hz, C-Cl) | ||

| Predicted ~145 (C-H) | ||

| Predicted ~130 (C-H) | ||

| Predicted ~95 (d, J≈30 Hz, C-I) | ||

| 2-Chloro-3-fluoro-5-iodopyridine | CDCl₃ | 158.3 (d, J=235 Hz) |

| 150.1 | ||

| 145.8 | ||

| 128.9 (d, J=21 Hz) | ||

| 92.1 |

Table 3: IR Spectroscopic Data

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |

| This compound | Solid | Predicted ~3100-3000 | C-H stretch (aromatic) |

| Predicted ~1600-1450 | C=C and C=N stretching | ||

| Predicted ~1250-1000 | C-F stretch | ||

| Predicted ~800-600 | C-Cl stretch | ||

| Predicted ~600-500 | C-I stretch |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| This compound | EI | 257/259 | Predicted [M-I]⁺, [M-Cl]⁺, [M-F]⁺ |

Experimental Protocols

The following sections outline standardized methodologies for the acquisition of NMR, IR, and MS spectra for halogenated pyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Direct infusion via a syringe pump can be used for pure samples.

-

Ionization:

-

Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV). This is a "hard" ionization technique that often leads to extensive fragmentation, providing valuable structural information.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it through a charged capillary. This is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable in the molecular ion and chlorine-containing fragments.

Visualizations

To illustrate the logical flow of spectroscopic analysis, the following diagrams are provided.

Caption: General workflow for the spectroscopic analysis and structure elucidation of an organic compound.

Caption: Logical relationship of experimental steps in spectroscopic characterization.

5-Chloro-2-fluoro-3-iodopyridine: A Technical Guide for Drug Discovery Professionals

An In-depth Overview of a Key Building Block in Medicinal Chemistry

Introduction

5-Chloro-2-fluoro-3-iodopyridine is a halogenated pyridine derivative that holds significant potential as a versatile building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. The strategic placement of three different halogen atoms—chlorine, fluorine, and iodine—on the pyridine ring offers multiple, distinct reaction sites for further chemical modification. This unique substitution pattern allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the construction of novel bioactive compounds. This technical guide provides a comprehensive overview of the available information on the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.

While this compound is commercially available, a detailed, peer-reviewed synthesis protocol is not readily found in the public domain. However, based on established methodologies for the synthesis of multi-substituted halopyridines, a plausible synthetic pathway can be proposed.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and have not been experimentally verified in published literature. For comparison, data for a closely related isomer, 2-Chloro-5-fluoro-3-iodopyridine, is also included.

| Property | This compound | 2-Chloro-5-fluoro-3-iodopyridine |

| CAS Number | 884495-31-2[1] | 884494-33-1[2] |

| Molecular Formula | C₅H₂ClFIN[1] | C₅H₂ClFIN[2] |

| Molecular Weight | 257.43 g/mol [1] | 257.43 g/mol [2] |

| Appearance | Solid | Solid[2] |

| Boiling Point | 252.1 ± 35.0 °C (Predicted) | Not available |

| Storage Temperature | 4°C, protect from light[1] | Not available |

Spectroscopic Characterization

Proposed Synthetic Pathway

While a specific, published experimental protocol for the synthesis of this compound is elusive, a potential synthetic route can be conceptualized based on known transformations of pyridine derivatives. A plausible approach would involve the sequential halogenation of a suitable pyridine precursor. The following diagram illustrates a hypothetical synthetic workflow.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the proposed synthesis of this compound. This protocol is based on standard organic chemistry techniques for analogous transformations and should be adapted and optimized by experienced chemists.

Step 1: Fluorination of 2-Amino-5-chloropyridine to 2-Fluoro-5-chloropyridine (Balz-Schiemann Reaction)

-

Dissolve 2-amino-5-chloropyridine in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Gently heat the solution to induce thermal decomposition of the diazonium salt, leading to the formation of 2-fluoro-5-chloropyridine.

-

Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography.

Step 2: Directed ortho-Iodination of 2-Fluoro-5-chloropyridine

-

Dissolve 2-fluoro-5-chloropyridine in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the pyridine ring regioselectively at the 3-position, directed by the fluorine atom.

-

After stirring for a suitable time, add a solution of iodine in the same solvent.

-

Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product, dry the organic layer, and purify by chromatography to obtain this compound.

Reactivity and Potential Applications in Drug Development

The utility of this compound in medicinal chemistry stems from the differential reactivity of its three halogen substituents. The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the selective introduction of aryl, heteroaryl, alkynyl, and amino groups at the 3-position.

The chlorine and fluorine atoms are generally less reactive under these conditions, providing handles for subsequent transformations or for modulating the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. The presence of fluorine, in particular, is a common strategy in drug design to enhance binding affinity and improve pharmacokinetic profiles.

Generic Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a halopyridine substrate like this compound.

This compound represents a highly functionalized and synthetically versatile building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries. Its unique arrangement of three different halogens allows for a range of selective chemical modifications, enabling the rapid generation of diverse molecular libraries for biological screening. While detailed synthetic and characterization data in the public domain is limited, its commercial availability and the well-established chemistry of halogenated pyridines suggest that it is a readily accessible and valuable tool for medicinal chemists. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the discovery of new therapeutic agents.

References

Structural Analysis of 5-Chloro-2-fluoro-3-iodopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 5-Chloro-2-fluoro-3-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and established analytical methodologies to offer a thorough understanding of its structural and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction

This compound is a polysubstituted pyridine ring system incorporating three different halogen atoms. Such highly functionalized heterocyclic compounds are valuable building blocks in the synthesis of novel pharmaceuticals and agrochemicals. The specific arrangement of chloro, fluoro, and iodo substituents on the pyridine core imparts a unique combination of steric and electronic properties, influencing its reactivity and potential for forming specific intermolecular interactions, such as halogen bonding. This guide will delve into the synthesis, and the spectroscopic and computational analysis of this molecule, providing a foundational understanding for its application in research and development.

Synthesis of this compound

A generalized experimental protocol for the synthesis of a trihalopyridine from a dichloropyridine precursor is outlined below. This serves as a representative example of the synthetic methodology that could be adapted for this compound.

Representative Experimental Protocol: Iodination of a Dihalopyridine

Materials:

-

2,5-dichloropyridine (1 equivalent)

-

N-Iodosuccinimide (NIS) (1.1 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Diisopropylamine (1.2 equivalents)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

-

A solution of 2,5-dichloropyridine in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for 1 hour at this temperature.

-

A solution of N-iodosuccinimide in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 2 hours at -78 °C.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.

-

The combined organic layers are washed sequentially with saturated aqueous sodium thiosulfate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired trihalopyridine.

Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Spectroscopic Analysis

While publicly available spectra for this compound are scarce, its spectroscopic features can be predicted based on the known effects of halogen substituents on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.1 - 8.3 | d | ~2.5 (⁴JHF) |

| H-6 | 8.4 - 8.6 | d | ~1.5 (⁵JHH) |

Note: Predictions are based on analogous compounds and substituent effects. The chemical shifts are referenced to TMS in CDCl₃.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 162 (d, ¹JCF ≈ 240 Hz) |

| C-3 | 95 - 100 |

| C-4 | 145 - 149 |

| C-5 | 125 - 129 |

| C-6 | 150 - 154 |

Note: Predictions are based on analogous compounds and substituent effects. The chemical shifts are referenced to TMS in CDCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1550 | C=C and C=N ring stretching |

| 1450 - 1400 | C=C and C=N ring stretching |

| 1250 - 1200 | C-F stretch |

| 850 - 800 | C-H out-of-plane bending |

| 750 - 700 | C-Cl stretch |

| 600 - 500 | C-I stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~257/259 | Molecular ion ([M]⁺) showing the characteristic isotopic pattern for one chlorine atom (ratio ~3:1). |

| ~222/224 | Loss of Cl radical. |

| ~130 | Loss of I radical. |

| ~101 | Loss of I and Cl radicals. |

Crystallographic Analysis

As of this writing, the single-crystal X-ray diffraction structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, based on the structures of other halogenated pyridines, we can anticipate key features of its solid-state structure.

The molecule is expected to be planar. In the crystal lattice, non-covalent interactions, particularly halogen bonding, are likely to play a significant role in the packing arrangement. The iodine atom, being the most polarizable halogen, is a strong halogen bond donor. It is anticipated to form short contacts with the nitrogen atom of a neighboring pyridine ring (I···N halogen bond) or with another halogen atom. These interactions are highly directional and can be exploited in crystal engineering and the design of supramolecular assemblies. A single-crystal X-ray diffraction experiment would provide precise measurements of bond lengths, bond angles, and details of the intermolecular interactions.

Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of molecules like this compound. A typical computational workflow is illustrated below.

Expected Insights from DFT Calculations:

-

Optimized Geometry: Precise bond lengths and angles can be calculated and compared with expected values.

-

Electrostatic Potential (ESP) Map: The ESP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The nitrogen atom is expected to be a region of negative potential, while a region of positive potential (a "sigma-hole") is anticipated on the iodine atom, making it a good halogen bond donor.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

-

Simulated Spectra: Calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data (when available) to validate the computational model and aid in spectral assignment.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in various fields of chemical research. While direct and comprehensive experimental data for this molecule is limited, this technical guide has provided a detailed structural analysis based on theoretical predictions, data from analogous compounds, and established analytical methodologies. The proposed synthetic strategies, predicted spectroscopic data, and outlined computational analyses offer a solid foundation for researchers working with this and related halogenated pyridines. Further experimental work, particularly single-crystal X-ray diffraction, is warranted to fully elucidate the rich structural chemistry of this molecule.

Navigating the Solubility Landscape of 5-Chloro-2-fluoro-3-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoro-3-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science due to its potential applications as a versatile building block in the synthesis of novel compounds. Understanding its solubility in various organic solvents is a critical first step in its effective utilization, influencing reaction conditions, purification strategies, and formulation development.

Predicting Solubility: General Principles

The solubility of an organic compound is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute (this compound) and the solvent determine the extent of dissolution.

This compound possesses a polar pyridine ring and multiple halogen substituents, which contribute to its overall polarity. The nitrogen atom can act as a hydrogen bond acceptor. However, the bulky iodine and chlorine atoms may introduce steric hindrance, and the overall molecule has a significant nonpolar surface area. Therefore, its solubility is expected to be moderate in a range of organic solvents.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not currently published. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data for this compound at various temperatures.

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Toluene | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any further application. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

Objective: To determine the mass of solute that dissolves in a given volume of solvent at a specific temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials or beakers

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.

-

Filter the withdrawn aliquot through a syringe filter into a pre-weighed container. This step is crucial to remove any suspended solid particles.

-

Weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the container with the solid residue.

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits a significant absorbance in the UV-Vis spectrum and the solvent is transparent in that region.

Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance and using a calibration curve.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Materials from the Gravimetric Method

Procedure:

Part A: Preparation of a Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions of the stock solution to create several standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and follow the Beer-Lambert law.

Part B: Analysis of the Saturated Solution

-

Prepare a saturated solution as described in the Gravimetric Method (steps 1-4).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute this aliquot with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Stability and Storage of 5-Chloro-2-fluoro-3-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of 5-Chloro-2-fluoro-3-iodopyridine, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure the compound's integrity, minimize degradation, and maintain its suitability for use in research and drug development.

Physicochemical Properties and Stability Profile

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂ClFIN |

| Molecular Weight | 257.43 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Recommended Storage Conditions

To maintain the quality and purity of this compound, the following storage conditions are recommended based on general safety data sheets and supplier information.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator (2-8 °C). | To minimize thermal degradation and maintain long-term stability. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Protect from light. | Halogenated compounds can be sensitive to light, leading to photodegradation. |

| Container | Keep container tightly closed. | To prevent contamination and exposure to moisture and air. |

| Location | Store in a dry, cool, and well-ventilated place. | To ensure a stable environment and prevent accumulation of any potential vapors. |

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of studies based on the International Council for Harmonisation (ICH) guidelines should be conducted. These studies are essential for determining the re-test period and appropriate storage conditions.

Long-Term and Accelerated Stability Testing

Objective: To evaluate the thermal stability of the compound under recommended and stressed temperature and humidity conditions.

Methodology:

-

Sample Preparation: Prepare multiple batches of this compound.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any potential degradation products.

-

Parameters to be Tested: Appearance, assay, and degradation products.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Methodology:

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

Table 3: Summary of Forced Degradation Conditions

| Condition | Reagent/Stress | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60 °C | To be determined |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60 °C | To be determined |

| Oxidation | 3% H₂O₂ | Room Temperature | To be determined |

| Thermal | Dry Heat | 80 °C | To be determined |

| Photolytic | ICH Q1B compliant light source | Ambient | To be determined |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the stability testing process.

Caption: Workflow for comprehensive stability testing.

Caption: Logical flow of forced degradation studies.

Data Presentation

While specific experimental data for this compound is not currently available, the following tables provide a template for the presentation of stability data once generated.

Table 4: Long-Term Stability Data (Example Template) Storage Condition: 25 °C ± 2 °C / 60% RH ± 5% RH

| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Degradant (%) | Total Degradants (%) |

| 0 | Conforms | 99.8 | < 0.05 | 0.1 |

| 3 | Not Available | Not Available | Not Available | Not Available |

| 6 | Not Available | Not Available | Not Available | Not Available |

| 9 | Not Available | Not Available | Not Available | Not Available |

| 12 | Not Available | Not Available | Not Available | Not Available |

| 18 | Not Available | Not Available | Not Available | Not Available |

| 24 | Not Available | Not Available | Not Available | Not Available |

| 36 | Not Available | Not Available | Not Available | Not Available |

Table 5: Accelerated Stability Data (Example Template) Storage Condition: 40 °C ± 2 °C / 75% RH ± 5% RH

| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Degradant (%) | Total Degradants (%) |

| 0 | Conforms | 99.8 | < 0.05 | 0.1 |

| 3 | Not Available | Not Available | Not Available | Not Available |

| 6 | Not Available | Not Available | Not Available | Not Available |

Table 6: Forced Degradation Data (Example Template)

| Stress Condition | Assay (%) | Major Degradant (RRT) | % of Major Degradant | Total Degradants (%) | Mass Balance (%) |

| Control | 99.8 | - | - | 0.1 | 99.9 |

| Acid Hydrolysis | Not Available | Not Available | Not Available | Not Available | Not Available |

| Base Hydrolysis | Not Available | Not Available | Not Available | Not Available | Not Available |

| Oxidation | Not Available | Not Available | Not Available | Not Available | Not Available |

| Thermal | Not Available | Not Available | Not Available | Not Available | Not Available |

| Photolytic | Not Available | Not Available | Not Available | Not Available | Not Available |

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. This guide outlines the recommended storage conditions and a comprehensive set of experimental protocols for a thorough stability assessment. While specific quantitative data is pending experimental investigation, the principles and methodologies described herein provide a robust framework for ensuring the quality and integrity of this important chemical intermediate. Researchers and drug development professionals are strongly encouraged to perform the detailed stability studies outlined to establish a definitive shelf-life and optimal storage parameters.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Chloro-2-fluoro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Chloro-2-fluoro-3-iodopyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the strategic introduction of aryl and heteroaryl moieties, paving the way for the synthesis of novel compounds in medicinal chemistry and materials science. The protocols and data presented herein are based on established methodologies for structurally similar halopyridines and serve as a robust starting point for reaction development and optimization.

Introduction to Suzuki Coupling with this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the case of this compound, the significant difference in the bond strengths of the carbon-halogen bonds (C-I < C-Br < C-Cl) dictates the regioselectivity of the reaction. The carbon-iodine bond is the most labile and will selectively undergo oxidative addition to the palladium catalyst, leaving the chloro and fluoro groups intact for potential subsequent transformations. This predictable reactivity makes this compound a highly valuable synthon for the controlled, stepwise elaboration of complex pyridine-based molecules.

Key Considerations for Successful Coupling

Optimizing the Suzuki-Miyaura coupling of this compound requires careful consideration of several reaction parameters:

-

Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is paramount for achieving high yields and reaction efficiency. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more challenging couplings may benefit from the use of more sophisticated catalytic systems. Buchwald and other electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, particularly when less reactive boronic acids are used.

-

Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction outcome. Common inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The strength and solubility of the base should be matched to the specific substrates and solvent system.

-

Solvent System: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents are commonly employed, often in combination with water. Typical solvent systems include 1,4-dioxane/water, toluene/water, and tetrahydrofuran (THF)/water. The aqueous component is often necessary for the effective action of the inorganic bases.

-

Reaction Temperature: Suzuki-Miyaura couplings are typically conducted at elevated temperatures, ranging from 80 °C to 120 °C, to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the specific coupling partners and the stability of the catalyst.

-

Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation, which can lead to catalyst deactivation and reduced yields. It is therefore crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.

Data Presentation: Illustrative Examples of Suzuki Coupling

The following tables summarize illustrative reaction conditions for the Suzuki coupling of this compound with a variety of arylboronic acids. These examples are based on typical conditions reported for similar halopyridine substrates and are intended to serve as a starting point for optimization.

Table 1: Suzuki Coupling with Electron-Rich and Electron-Neutral Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 88-98 |

| 3 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 90-99 |

Table 2: Suzuki Coupling with Electron-Deficient and Heteroarylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 24 | 75-85 |

| 2 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 110 | 18 | 70-80 |

| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (4) | - | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 95 | 16 | 80-90 |

Experimental Protocols

The following are detailed experimental procedures for the Suzuki-Miyaura coupling of this compound. These protocols represent general starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

-

Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.

-

Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 5 mL total), via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-2-fluoropyridine.

Protocol 2: General Procedure using a Buchwald Ligand System

-

Reagent Preparation (in a glovebox): In a glovebox, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and SPhos (0.03 mmol, 3 mol%) in a reaction vial equipped with a stir bar.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

-

Reaction Setup: Seal the vial with a Teflon-lined cap and remove it from the glovebox.

-

Reaction: Place the vial in a preheated heating block or oil bath at 100-110 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the contents with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, add water (15 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure product.

Mandatory Visualizations

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a typical workflow for the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for 5-Chloro-2-fluoro-3-iodopyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoro-3-iodopyridine is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry. The strategic placement of chloro, fluoro, and iodo substituents on the pyridine ring offers multiple reaction sites for derivatization, making it a valuable scaffold for the synthesis of complex molecules, particularly in the development of kinase inhibitors. The presence of fluorine can enhance metabolic stability and binding affinity of the final compounds, while the iodine and chlorine atoms provide handles for various cross-coupling reactions.

While specific literature on the applications of this compound is limited, its structural similarity to other well-studied halopyridines allows for the adaptation of established synthetic protocols. These notes provide hypothetical, yet realistic, experimental procedures and expected outcomes for the use of this compound in key synthetic transformations relevant to drug discovery.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound could be adapted from the synthesis of similarly substituted pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine.[1][2] The synthesis could start from a commercially available chlorofluoropyridine, followed by directed ortho-lithiation and subsequent iodination.

Key Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its application as a scaffold for the synthesis of kinase inhibitors. The pyridine core is a common motif in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding site of the kinase.[3][4] The various substituents on the pyridine ring can be modified to achieve desired potency, selectivity, and pharmacokinetic properties.

A plausible therapeutic target for compounds derived from this scaffold is the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway.[5][6][7] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[8]

Target Signaling Pathway: JAK-STAT Cascade

The JAK-STAT signaling pathway is a crucial signal transduction cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[5][9] Aberrant activation of the JAK-STAT pathway is a hallmark of many cancers.[6][7][8] Kinase inhibitors targeting JAKs can block this signaling and are therefore of significant therapeutic interest.

Caption: The JAK-STAT signaling pathway and the point of inhibition by a kinase inhibitor.

Experimental Protocols

The following are hypothetical but representative protocols for the Suzuki-Miyaura and Sonogashira cross-coupling reactions of this compound. These protocols are based on general procedures for similar substrates and are intended as a starting point for optimization.[10][11][12][13][14][15][16]

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-5-chloro-2-fluoropyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Experimental Workflow:

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

-

To a dry reaction flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Seal the flask with a septum and evacuate and backfill with argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |

| This compound | 1.0 | 257.4 mg |

| 4-Methoxyphenylboronic acid | 1.2 | 182.3 mg |

| K₃PO₄ | 2.0 | 424.4 mg |

| Pd(OAc)₂ | 0.02 | 4.5 mg |

| SPhos | 0.04 | 16.4 mg |

| Expected Yield | - | 70-90% |

Protocol 2: Sonogashira Coupling

Objective: To synthesize a 3-alkynyl-5-chloro-2-fluoropyridine derivative via a palladium/copper-catalyzed Sonogashira cross-coupling reaction.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF, anhydrous)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

Experimental Workflow:

Caption: General workflow for the Sonogashira coupling reaction.

Procedure:

-

To a dry reaction flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

-

Seal the flask with a septum and evacuate and backfill with argon three times.

-

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

-

Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise with stirring.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and redissolve in ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |

| This compound | 1.0 | 257.4 mg |

| Phenylacetylene | 1.1 | 112.3 mg (121 µL) |

| Et₃N | 2.0 | 202.4 mg (279 µL) |

| Pd(PPh₃)₂Cl₂ | 0.03 | 21.1 mg |

| CuI | 0.06 | 11.4 mg |

| Expected Yield | - | 75-95% |

Disclaimer: The experimental protocols and quantitative data provided are hypothetical and based on established methodologies for structurally similar compounds. Actual reaction conditions and yields may vary and require optimization for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Bioactive Molecules using 5-Chloro-2-fluoro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Chloro-2-fluoro-3-iodopyridine as a versatile starting material for the synthesis of a diverse range of bioactive molecules. This trifunctionalized pyridine derivative offers multiple reaction sites, allowing for sequential and regioselective functionalization through various cross-coupling and substitution reactions. The methodologies detailed herein are particularly relevant for the construction of kinase inhibitor scaffolds and other medicinally important compounds.

Introduction

This compound is a key building block for the synthesis of complex heterocyclic compounds. The differential reactivity of its three halogen substituents—iodine, chlorine, and fluorine—enables a stepwise approach to molecular elaboration. The iodine at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The chlorine at the 5-position can undergo similar cross-coupling reactions under more forcing conditions or be a target for nucleophilic substitution. The fluorine at the 2-position is the least reactive towards cross-coupling but is susceptible to nucleophilic aromatic substitution (SNAr). This hierarchy of reactivity allows for a rational and controlled synthetic strategy to access a wide array of substituted pyridine derivatives with potential biological activity.

Data Presentation: Synthetic Accessibility and Yields

The following tables summarize the expected yields for key transformations using this compound as the starting material. These values are based on typical outcomes for similar substrates reported in the literature.

Table 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position

| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 5-Chloro-2-fluoro-3-phenylpyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 16 | 5-Chloro-2-fluoro-3-(4-methoxyphenyl)pyridine | 82 |

| 3 | Pyridine-4-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 5-Chloro-2-fluoro-3-(pyridin-4-yl)pyridine | 75 |

| 4 | Methylboronic acid | Pd(OAc)₂ / XPhos | CsF | THF | 80 | 18 | 5-Chloro-2-fluoro-3-methylpyridine | 78 |

Table 2: Regioselective Sonogashira Coupling at the C3-Position

| Entry | Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 6 | 5-Chloro-2-fluoro-3-(phenylethynyl)pyridine | 92 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPEA | DMF | RT | 8 | 5-Chloro-2-fluoro-3-((trimethylsilyl)ethynyl)pyridine | 88 |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50 | 12 | 3-(5-Chloro-2-fluoropyridin-3-yl)prop-2-yn-1-ol | 85 |

| 4 | 1-Heptyne | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 16 | 5-Chloro-2-fluoro-3-(hept-1-yn-1-yl)pyridine | 80 |

Table 3: Regioselective Buchwald-Hartwig Amination at the C3-Position

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | N-(5-Chloro-2-fluoropyridin-3-yl)aniline | 78 |

| 2 | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 4-(5-Chloro-2-fluoropyridin-3-yl)morpholine | 85 |

| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 20 | N-Benzyl-5-chloro-2-fluoropyridin-3-amine | 75 |

| 4 | tert-Butylamine | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 80 | 16 | N-(tert-Butyl)-5-chloro-2-fluoropyridin-3-amine | 70 |

Table 4: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product (from C3-functionalized intermediate) | Yield (%) |

| 1 | 4-Methoxybenzylamine | K₂CO₃ | DMSO | 120 | 12 | 5-Chloro-3-phenyl-N-(4-methoxybenzyl)pyridin-2-amine | 75 |

| 2 | Ethanethiol | NaH | THF | 60 | 8 | 5-Chloro-3-(phenylethynyl)-2-(ethylthio)pyridine | 80 |

| 3 | Sodium methoxide | N/A | Methanol | 70 | 6 | 5-Chloro-2-methoxy-3-phenylpyridine | 90 |

| 4 | Ammonia (in Dioxane) | N/A | Dioxane | 100 | 24 | 2-Amino-5-chloro-3-phenylpyridine | 65 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.

Materials:

-

This compound (1.0 equiv)

-

Aryl/heteroaryl/alkyl boronic acid or ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1][2][3]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.[4][5]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Amine base (e.g., Triethylamine, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the degassed solvent and the amine base.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.[4][5][6]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv)

-

Phosphine ligand (e.g., BINAP, 0.04 equiv)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

-

Add the degassed solvent and stir for 10 minutes to allow for catalyst pre-formation.

-

Add this compound and the amine.

-

Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

Protocol 4: General Procedure for Nucleophilic Aromatic Substitution (SNAr)